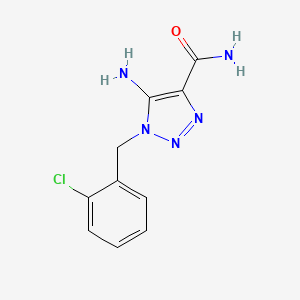

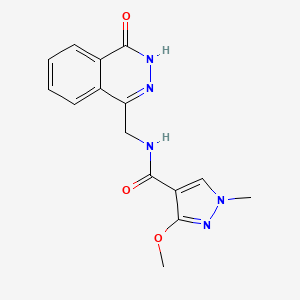

5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

The compound “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using computational methods such as density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involving “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be investigated using ultrasound-assisted methods . These methods have been shown to increase the efficiency of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Plant Growth Regulators

Indole derivatives, including triazoles, have applications in agriculture. Researchers have explored their use as plant growth regulators, enhancing crop yield, stress tolerance, and disease resistance. Investigating the compound’s effects on plant physiology and growth could lead to innovative agrochemicals.

These applications highlight the compound’s versatility and potential impact across diverse scientific fields. Further research and collaboration are necessary to fully unlock its therapeutic and practical benefits . If you need more information or have additional queries, feel free to ask!

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMYRUNFIQMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)